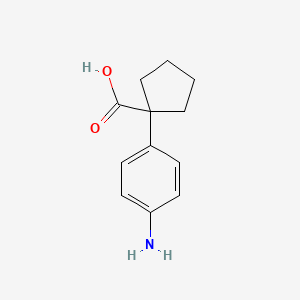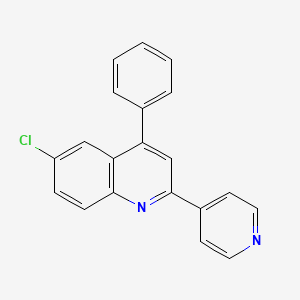
4-butyl-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butyl-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)cyclohexanecarboxamide, also known as BDDCS class III compound, is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown potential for various applications, including drug discovery and development, due to its unique properties.
Mécanisme D'action
The mechanism of action of 4-butyl-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)cyclohexanecarboxamide involves the inhibition of specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression and cellular differentiation. In addition, it has been shown to modulate the activity of several receptors, including the dopamine and serotonin receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-butyl-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)cyclohexanecarboxamide are complex and varied. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of amyloid beta plaques in Alzheimer's disease, and improve motor function in Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-butyl-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)cyclohexanecarboxamide in lab experiments is its high potency and specificity. This compound has been shown to have a low toxicity profile, making it an ideal candidate for further research. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research of 4-butyl-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)cyclohexanecarboxamide. One potential area of focus is the development of novel drug candidates based on this compound. Another area of interest is the investigation of the molecular mechanisms underlying its activity, which could lead to the identification of new targets for drug development. Additionally, further research is needed to optimize the synthesis and formulation of this compound for in vivo applications.
Méthodes De Synthèse
The synthesis of 4-butyl-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)cyclohexanecarboxamide involves the reaction of 4-butylcyclohexanone with 3-mercaptopropionic acid, followed by oxidation with hydrogen peroxide to form the corresponding sulfone. The sulfone is then reacted with N-(bromomethyl)phthalimide to obtain the final product.
Applications De Recherche Scientifique
4-butyl-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)cyclohexanecarboxamide has been extensively studied for its potential applications in drug discovery and development. This compound has shown promising results in the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
4-butyl-N-[(1,1-dioxothiolan-3-yl)methyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO3S/c1-2-3-4-13-5-7-15(8-6-13)16(18)17-11-14-9-10-21(19,20)12-14/h13-15H,2-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRVIGJKDPVDJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NCC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)cyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl N-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]carbamate](/img/structure/B2497479.png)




![N-(3-chloro-2-methylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2497487.png)

![{[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl 2,6-dichloropyridine-3-carboxylate](/img/structure/B2497491.png)
![[(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2497493.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide](/img/structure/B2497495.png)
![N-isopentyl-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2497496.png)
![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2497497.png)
![4-fluoro-N-[6-[(4-fluorophenyl)sulfonylamino]hexyl]benzenesulfonamide](/img/structure/B2497498.png)